

# 5-Fluoro-1H-benzo[d]imidazole: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 5-fluoro-1H-benzo[d]imidazole

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This in-depth technical guide provides a comprehensive overview of the synthesis and properties of **5-fluoro-1H-benzo[d]imidazole**, a key heterocyclic scaffold in medicinal chemistry. This document details experimental protocols, summarizes key physicochemical and spectral data, and outlines the general synthetic workflow.

## Physicochemical and Spectral Properties

The introduction of a fluorine atom onto the benzimidazole core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery. A summary of its key properties is presented below.

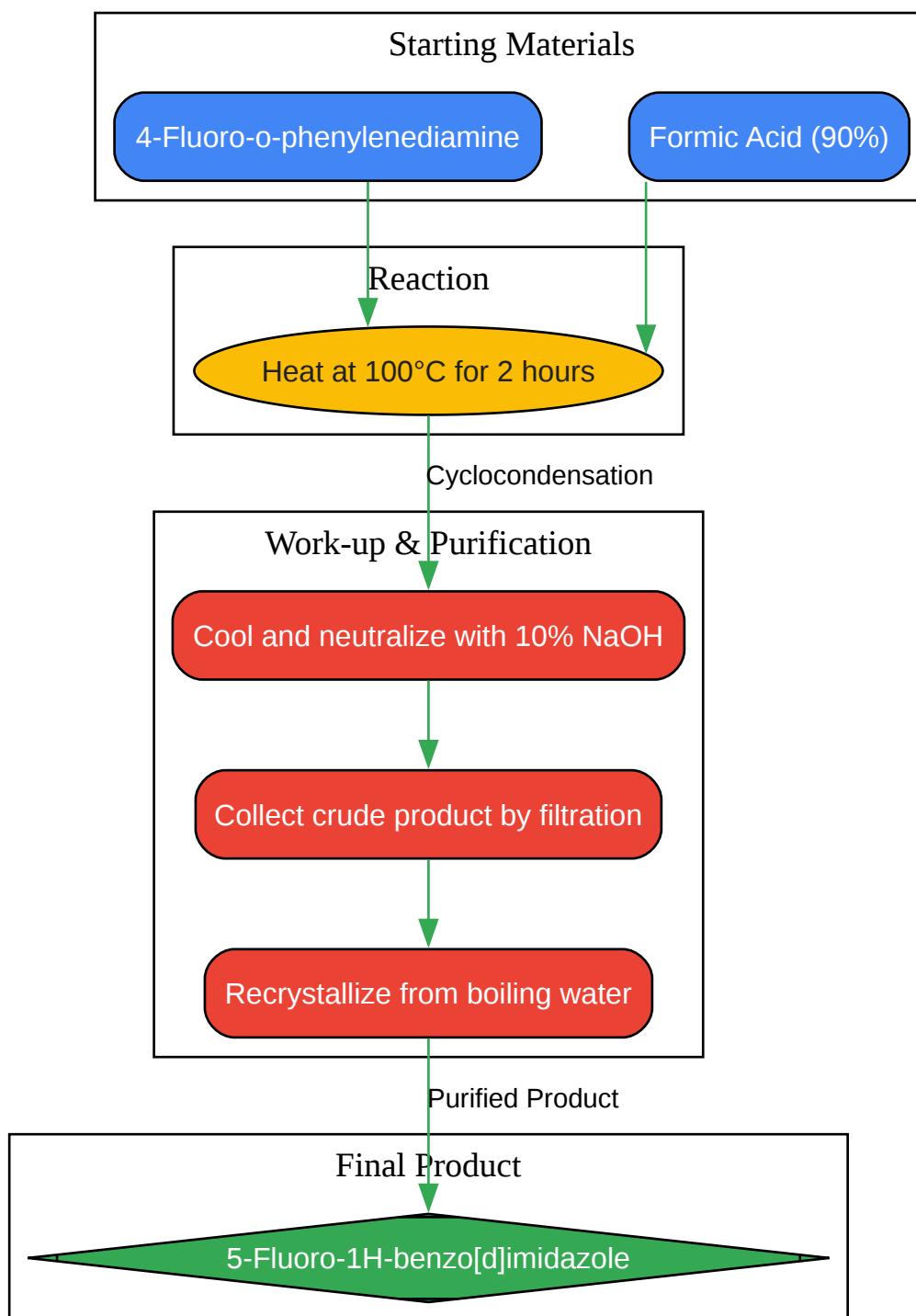
Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> FN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	136.13 g/mol	<a href="#">[1]</a>
Melting Point	132 °C	<a href="#">[1]</a>
Boiling Point	363.8 ± 15.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.370 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
pKa	11.69 ± 0.30	<a href="#">[1]</a>
LogP	1.70200	<a href="#">[1]</a>

#### Spectral Data Summary:

Spectrum Type	Key Peaks/Shifts (ppm or cm <sup>-1</sup> )
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	δ 12.81 (s, 1H), 8.38 (s, 1H), 7.63 (dd, J = 8.5, 4.9 Hz, 1H), 7.47 (d, J = 7.8 Hz, 1H), 7.04 (td, J = 9.7, 1.9 Hz, 1H)[2]
<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> )	δ 158.29, 143.01, 140.79, 134.60, 115.70, 109.62, 100.93[2]

## Synthesis of 5-Fluoro-1H-benzo[d]imidazole

The most common and direct method for the synthesis of **5-fluoro-1H-benzo[d]imidazole** is the Phillips-Ladenburg condensation reaction. This involves the cyclocondensation of 4-fluoro-o-phenylenediamine with formic acid.

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Caption: General workflow for the synthesis of **5-fluoro-1H-benzo[d]imidazole**.

# Experimental Protocol: Phillips-Ladenburg Condensation

This protocol is adapted from the general procedure for benzimidazole synthesis.[\[3\]](#)

## Materials:

- 4-Fluoro-o-phenylenediamine
- 90% Formic Acid
- 10% Sodium Hydroxide Solution
- Deionized Water
- Activated Carbon (e.g., Norite)

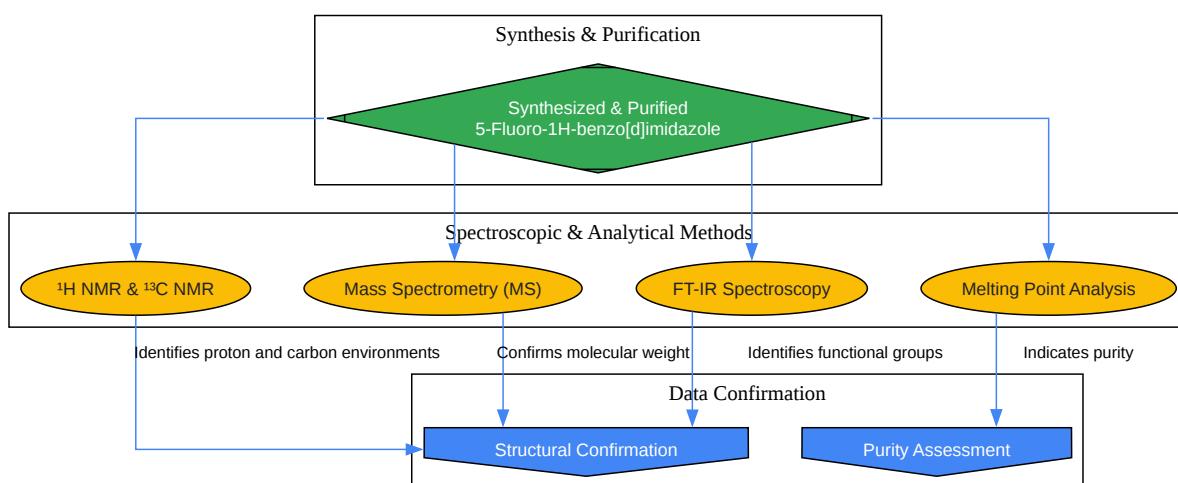
## Procedure:

- In a 500 mL round-bottom flask, combine 0.5 moles of 4-fluoro-o-phenylenediamine with 0.75 moles of 90% formic acid.
- Heat the mixture in a water bath at 100°C for 2 hours.
- After heating, cool the reaction mixture to room temperature.
- Slowly add a 10% sodium hydroxide solution while stirring until the mixture is just alkaline to litmus paper.
- Collect the precipitated crude product by vacuum filtration using a Büchner funnel.
- Wash the crude product with cold deionized water.
- For purification, dissolve the crude product in a sufficient amount of boiling water.
- Add a small amount of activated carbon to the boiling solution and digest for 15 minutes to decolorize.

- Filter the hot solution rapidly through a pre-heated funnel to remove the activated carbon.
- Cool the filtrate to 10-15°C to allow the pure **5-fluoro-1H-benzo[d]imidazole** to crystallize.
- Collect the crystalline product by filtration and wash with a small amount of cold water.
- Dry the final product in an oven at 100°C.

## Characterization Workflow

A standard workflow for the characterization of the synthesized **5-fluoro-1H-benzo[d]imidazole** is essential to confirm its identity and purity.



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Caption: Standard characterization workflow for **5-fluoro-1H-benzo[d]imidazole**.

## Biological Significance and Applications

While **5-fluoro-1H-benzo[d]imidazole** itself is a foundational structure, its derivatives have garnered significant attention in medicinal chemistry for a wide range of therapeutic applications. The fluorine substituent can enhance biological activity and improve pharmacokinetic properties.

Derivatives of fluorinated benzimidazoles have been investigated for their potential as:

- Anticancer Agents: Some derivatives have shown potent inhibitory activity against cancer cell lines. For example, certain 5-fluoro-1H-benzimidazole-4-carboxamide derivatives are potent PARP-1 inhibitors.[\[4\]](#)
- Antimicrobial Agents: The benzimidazole scaffold is present in numerous antimicrobial drugs, and fluorinated analogues are explored for enhanced efficacy.
- Enzyme Inhibitors: As demonstrated with PARP-1, the fluorinated benzimidazole core can be tailored to inhibit specific enzymes involved in disease pathways.

The synthesis and characterization of **5-fluoro-1H-benzo[d]imidazole** are crucial first steps in the development of these more complex and potentially therapeutic molecules.

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